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Cat. No.: B13404390 Get Quote

Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I (DPEP1), has long been used in

combination with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.

[1][2][3] Beyond this primary function, a growing body of in vivo evidence has validated its

broader nephroprotective effects against a variety of drug-induced kidney injuries.[4][5] This

guide provides a comparative analysis of cilastatin's performance, supported by experimental

data, and explores its mechanism of action in vivo, offering a valuable resource for

researchers, scientists, and drug development professionals.

Cilastatin's Nephroprotective Efficacy: In Vivo
Evidence
Numerous animal studies have demonstrated that cilastatin can protect the kidneys from

damage caused by various nephrotoxic agents, including antibiotics, chemotherapeutics, and

immunosuppressants.[1][4] Its protective effects are evident through the significant

improvement of key renal function biomarkers.

A meta-analysis of clinical studies involving the imipenem-cilastatin combination reported a

significant reduction in the incidence of acute kidney injury (AKI), with a pooled odds ratio of

0.42 compared to other treatments.[4] Furthermore, patients treated with imipenem-cilastatin

showed a notable decrease in serum creatinine levels.[4][5]
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Comparative Performance Against Drug-Induced
Nephrotoxicity in Animal Models
The following table summarizes quantitative data from key in vivo studies, illustrating

cilastatin's efficacy in mitigating renal damage induced by gentamicin and tacrolimus in rat

models.
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Nephrotox

ic Agent

Animal

Model
Parameter

Control

(Agent

Only)

Cilastatin

Co-

treatment

Outcome Reference

Gentamicin
Wistar

Rats

Serum

Creatinine

(mg/dL)

Increased

Significantl

y

Decreased

Improved

Renal

Function

[6]

Gentamicin
Wistar

Rats

Blood Urea

Nitrogen

(BUN)

(mg/dL)

Increased

Significantl

y

Decreased

Improved

Renal

Function

[6]

Gentamicin
Wistar

Rats

Kidney

Injury

Molecule-1

(KIM-1)

Increased Decreased

Reduced

Tubular

Injury

[6]

Tacrolimus

Sprague-

Dawley

Rats

Serum

Creatinine

(mg/dL)

0.8 ± 0.1 0.5 ± 0.1

Improved

Renal

Function

[7]

Tacrolimus

Sprague-

Dawley

Rats

Blood Urea

Nitrogen

(BUN)

(mg/dL)

45.3 ± 9.1 28.2 ± 4.5

Improved

Renal

Function

[7]

Tacrolimus

Sprague-

Dawley

Rats

TUNEL-

positive

cells

(apoptosis)

Increased

Significantl

y

Decreased

Reduced

Apoptotic

Cell Death

[7]

Tacrolimus

Sprague-

Dawley

Rats

8-OHdG

(oxidative

stress

marker)

Increased

Significantl

y

Decreased

Reduced

Oxidative

Stress

[7]

Mechanism of Action: Beyond DPEP1 Inhibition
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Cilastatin's protective mechanism is multifaceted. The primary action is the inhibition of DPEP1,

an enzyme located on the brush border of renal proximal tubular cells.[8] This inhibition leads

to several downstream effects that collectively protect the kidney.

Reduced Drug Uptake: By binding to DPEP1 within cholesterol lipid rafts, cilastatin interferes

with the internalization of these rafts.[6][9] This process reduces the expression of the

endocytic receptor megalin, which is responsible for the uptake of various nephrotoxic

substances like gentamicin into tubular cells.[6][10]

Anti-Apoptotic Effects: Cilastatin has been shown to protect renal proximal tubular cells from

apoptosis induced by drugs like cisplatin, vancomycin, and tacrolimus.[1][7][11] It achieves

this by reducing the activation of caspases (caspase-3, -8, and -9) involved in both intrinsic

and extrinsic apoptotic pathways.[7][8][9]

Reduction of Oxidative Stress: Cilastatin mitigates oxidative stress, a common pathway in

drug-induced nephrotoxicity.[1][7] In a tacrolimus-induced nephrotoxicity model, cilastatin co-

treatment reduced levels of oxidative stress markers and increased the expression of the

antioxidant enzyme manganese superoxide dismutase.[7][12]

Anti-Inflammatory Properties: Cilastatin can reduce renal inflammation. It blocks DPEP1-

mediated leukocyte recruitment in the tubulointerstitial space, a key process in the

inflammatory response to kidney injury.[4]
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Caption: Signaling pathway of cilastatin's nephroprotective mechanism.

Comparison with Alternative DPEP1 Modulators
While cilastatin is the most well-known DPEP1 inhibitor, other molecules that modulate DPEP1

activity are emerging, offering different mechanisms of action. A key alternative is the LSALT

peptide, which blocks the non-enzymatic, adhesive function of DPEP1 without inhibiting its

enzymatic activity.[13][14]
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Compound
Primary

Mechanism

Effect on

Leukocyte

Adhesion

Effect on

Enzymatic

Activity

In Vivo

Effect

(Ischemia-

Reperfusion

Injury)

Reference

Cilastatin

Enzymatic

Inhibitor of

DPEP1

Inhibits Inhibits

Attenuated

KIM-1

upregulation

and improved

renal function

[13][14]

LSALT

Peptide

Blocks

DPEP1

Adhesion

Function

Inhibits No effect

Attenuated

KIM-1

upregulation

and improved

renal function

[13]

JBP485

Dual Inhibitor

of DHP-I and

OATs

Not Reported Inhibits

Ameliorated

imipenem

nephrotoxicity

[15]

This comparison highlights that both the enzymatic and non-enzymatic functions of DPEP1 are

valid targets for mitigating kidney injury. The similar protective outcomes of cilastatin and the

LSALT peptide in an ischemia-reperfusion injury model suggest that inhibiting leukocyte

recruitment is a critical component of DPEP1-mediated nephroprotection.[13]
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Caption: Logical comparison of cilastatin and LSALT peptide mechanisms.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below

are summaries of typical in vivo experimental protocols used to assess cilastatin's

nephroprotective effects.

Protocol 1: Gentamicin-Induced Acute Kidney Injury
(AKI) Model in Rats

Animals: Male Wistar rats are used.[6]

Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle,

controlled temperature and humidity) with free access to food and water for at least one

week before the experiment.[9]

Experimental Groups:

Control: Receive saline solution.
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Gentamicin: Receive gentamicin (e.g., 100 mg/kg/day, intraperitoneally) for a specified

period (e.g., 7-10 days).[6]

Gentamicin + Cilastatin: Receive gentamicin and cilastatin (e.g., 150 mg/kg/day,

intraperitoneally) concurrently.[16]

Data Collection: Body weight is monitored daily. At the end of the treatment period, 24-hour

urine is collected using metabolic cages for proteinuria analysis. Blood samples are collected

for serum creatinine and BUN analysis. Kidneys are harvested for histological examination

and analysis of injury markers (e.g., KIM-1), oxidative stress, and apoptotic pathways.[6][9]

Protocol 2: Tacrolimus-Induced Chronic Nephropathy
Model in Rats

Animals: Male Sprague-Dawley rats are placed on a low-salt diet (e.g., 0.05% sodium) to

enhance tacrolimus toxicity.[7]

Experimental Groups:

Vehicle Control: Receive the vehicle for drug administration (e.g., olive oil).

Tacrolimus: Receive tacrolimus (e.g., 1.5 mg/kg/day, subcutaneous injection) for 4 weeks.

[7]

Tacrolimus + Cilastatin: Receive tacrolimus and cilastatin (e.g., 75 or 150 mg/kg/day,

intraperitoneal injection) concurrently for 4 weeks.[7]

Data Collection: Blood and urine are collected at the end of the study to measure renal

function (creatinine clearance, BUN). Kidney tissues are processed for histological analysis

(e.g., Masson's trichrome staining for fibrosis) and immunohistochemistry to assess

inflammation (e.g., ED-1 positive cells), oxidative stress (e.g., 8-OHdG), and apoptosis (e.g.,

TUNEL assay, active caspase-3).[7]
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Caption: Experimental workflow for in vivo validation of cilastatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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